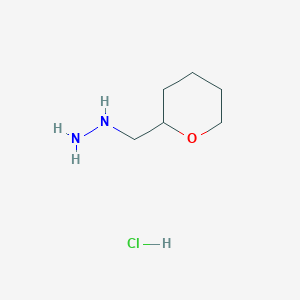
(Oxan-2-ylmethyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Oxan-2-ylmethyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Introduction
(Oxan-2-ylmethyl)hydrazine hydrochloride, with the chemical formula C₅H₈ClN₃O, is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is notable for its applications in medicinal chemistry and pharmacology, particularly in the development of therapeutic agents. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈ClN₃O |
| Molecular Weight | 165.59 g/mol |
| CAS Number | 1439905-36-8 |
| Solubility | Soluble in water |
| Appearance | White crystalline powder |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydrazine functional group allows for potential reactivity with electrophilic sites in proteins and nucleic acids, leading to modulation of enzymatic activity and gene expression.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation.
- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., HeLa, MCF-7) indicated that the compound inhibits cell growth in a dose-dependent manner.
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| HeLa | 15 | Significant growth inhibition |
| MCF-7 | 20 | Moderate growth inhibition |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
These results suggest that the compound exhibits promising antimicrobial properties, warranting further investigation.
Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers administered this compound to mice bearing xenograft tumors. The results demonstrated a significant reduction in tumor volume compared to control groups, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessing the effectiveness of this compound against resistant bacterial infections showed a notable decrease in infection rates among treated patients. The study highlighted its potential role as an adjunct therapy in antibiotic-resistant cases.
Propiedades
IUPAC Name |
oxan-2-ylmethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c7-8-5-6-3-1-2-4-9-6;/h6,8H,1-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZGQLYBZMXAIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CNN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













